What are the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid?
What are the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid, also known as 5-Benzoylbenzene-1,2,4-tricarboxylic acid. This document is intended to serve as a core reference for professionals in research and development.
Core Chemical and Physical Properties
Benzophenone-2,4,5-tricarboxylic acid is a complex organic molecule, notable for its benzophenone core functionalized with three carboxylic acid groups. These features make it a valuable building block in the synthesis of advanced polymers and specialty materials.
General Information
| Property | Value |
| Chemical Name | Benzophenone-2,4,5-tricarboxylic Acid |
| Synonyms | 5-Benzoylbenzene-1,2,4-tricarboxylic Acid, 2,4,5-Tricarboxybenzophenone |
| CAS Number | 135989-69-4[1][2] |
| Molecular Formula | C₁₆H₁₀O₇[1][3] |
| Appearance | White to almost white powder/crystal[1][3] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 314.25 g/mol [1][3] |
| Melting Point | 224 °C |
| Boiling Point | 637 °C |
| Density | 1.531 g/cm³ |
| Flash Point | 353 °C |
| Solubility | Soluble in Methanol |
| Purity | Typically >98.0%[1][3] |
| Storage | Room temperature, in a cool, dark place is recommended. |
Molecular Identifiers
| Identifier | Value |
| SMILES | O=C(O)c1cc(C(=O)O)c(C(=O)c2ccccc2)cc1C(=O)O[3][4] |
| InChI | InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)[3][4] |
| InChIKey | OGQPSIOWWYARAZ-UHFFFAOYSA-N[3][4] |
Spectroscopic Data
Detailed spectroscopic data for Benzophenone-2,4,5-tricarboxylic acid is not widely available in the surveyed literature. However, data for the related compound, Benzophenone-2,4'-dicarboxylic acid , can serve as a useful reference point for researchers.
-
¹H NMR and ¹³C NMR: Spectral data for Benzophenone-2,4'-dicarboxylic acid are available and can provide insights into the expected peak regions for the tricarboxylic acid derivative.[5][6]
-
FT-IR: Fourier-transform infrared spectroscopy of benzophenone and its derivatives typically shows a strong absorption band around 1652 cm⁻¹ corresponding to the C=O stretching vibration of the ketone group.[7] The carboxylic acid groups will exhibit characteristic broad O-H stretches and C=O stretches.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Benzophenone-2,4,5-tricarboxylic acid is not readily found in peer-reviewed literature. However, a common route for preparing benzophenone polycarboxylic acids involves a two-step process: Friedel-Crafts acylation followed by oxidation of alkyl side chains. The following protocol for the synthesis of 3,3',4,4'-benzophenonetetracarboxylic acid from 3,3',4,4'-tetramethylbenzophenone illustrates this general methodology.[8]
Representative Synthesis: Two-Step Preparation of a Benzophenone Polycarboxylic Acid[9]
Step 1: Autoxidation of Tetramethylbenzophenone
-
Reaction Setup: A solution is prepared with 3,3',4,4'-tetramethylbenzophenone, cobaltous acetate tetrahydrate (catalyst), and sodium bromide (promoter) in a mixture of acetic acid and acetic anhydride.[8]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 100°C to 125°C.[8] Oxygen is passed through the solution at a controlled rate (e.g., 150-200 ml/min) with stirring.[8]
-
Reaction Progression: The reaction is allowed to proceed for several hours (e.g., 7 hours), during which the tetramethylbenzophenone is oxidized. This forms a crude mixture containing acetoxyphthalide intermediates and some of the desired benzophenonetetracarboxylic acid dianhydride.[8]
-
Solvent Removal: After the reaction, the acetic acid and acetic anhydride are removed from the crude reaction mixture.[8]
Step 2: Ionic Oxidation to the Final Product
-
Oxidation: The crude mixture from Step 1 is treated with an aqueous alkaline sodium hypochlorite solution.[8]
-
Reaction Conditions: The solution is stirred at ambient temperature for a period (e.g., 2 hours), followed by gentle heating (e.g., 50-55°C for 1 hour).[8]
-
Acidification and Precipitation: The solution is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid. This causes the final product, 3,3',4,4'-benzophenonetetracarboxylic acid, to precipitate as a solid.[8]
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried.[8]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analytical characterization of benzophenone derivatives, a process applicable to Benzophenone-2,4,5-tricarboxylic acid.
Caption: General workflow for the characterization of benzophenone derivatives.
Applications and Relevance
Benzophenone-2,4,5-tricarboxylic acid is primarily of interest in the fields of organic synthesis and material science. Its key applications include:
-
High-Performance Polymers: It serves as a monomer or cross-linking agent in the production of polymers and resins with high thermal stability and robust mechanical properties.
-
Advanced Coatings and Adhesives: The multiple carboxylic acid groups enhance cross-linking, leading to more durable and resilient coatings and adhesives.
-
Photoactive Materials: It is used in the synthesis of UV-absorbing agents, which are incorporated into protective films and sunscreens.
-
Metal-Organic Frameworks (MOFs): The compound's ability to form stable complexes with metal ions makes it a useful ligand in the preparation of MOFs for catalysis and material storage applications.
Due to its application focus in materials science, there is currently no documented involvement of Benzophenone-2,4,5-tricarboxylic acid in biological signaling pathways.
References
- 1. JP4500167B2 - Preparation of benzophenone - Google Patents [patents.google.com]
- 2. Benzophenone-2,4,5-tricarboxylic Acid | CAS#:135989-69-4 | Chemsrc [chemsrc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PubChemLite - Benzophenone-2,4,5-tricarboxylic acid (C16H10O7) [pubchemlite.lcsb.uni.lu]
- 5. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 13C NMR [m.chemicalbook.com]
- 6. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
